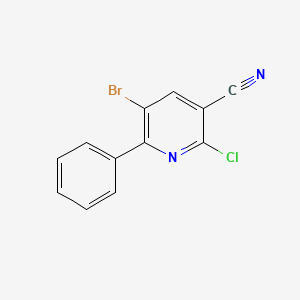

5-Bromo-2-chloro-6-phenylnicotinonitrile

説明

特性

IUPAC Name |

5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2/c13-10-6-9(7-15)12(14)16-11(10)8-4-2-1-3-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFODHGDYXLVIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C(=N2)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Halogenation of 2-Chloro-6-phenylnicotinonitrile

One of the most direct routes to this compound involves the selective bromination of 2-chloro-6-phenylnicotinonitrile:

- Preparation of 2-chloro-6-phenylnicotinonitrile (starting material)

- Bromination at the 5-position using a suitable brominating agent

- Purification of the final product

- Brominating agent: N-bromosuccinimide (NBS) or bromine

- Solvent: Typically a polar aprotic solvent such as DMF or acetonitrile

- Temperature: Usually controlled between 0-25°C to ensure selectivity

- Catalyst: Lewis acids such as FeCl3 or ZnCl2 may be employed to enhance regioselectivity

Synthesis from 5-Bromo-6-chloronicotinic Acid Derivatives

Research by Setliff et al. has demonstrated the preparation of various substituted 5-bromo-6-chloronicotinates, which can serve as precursors for the target compound. The synthesis pathway involves:

- Starting with 5-bromo-6-chloronicotinic acid

- Conversion to the acid chloride using thionyl chloride

- Transformation to the corresponding ester or amide

- Conversion of the carboxyl derivative to a nitrile group

This method is particularly notable as it utilizes a unique chloride displacement of bromide when attempting to convert 5,6-dibromonicotinic acid to its acid chloride. When 5,6-dibromonicotinic acid was refluxed with thionyl chloride, there was a concurrent displacement of bromine in the 6-position by chlorine.

Reaction Conditions for Acid Chloride Formation:

- Reagent: Thionyl chloride (SOCl2)

- Temperature: Gentle reflux (approximately 78°C)

- Reaction time: 30 minutes

- Note: The acid completely dissolves during this period

Synthesis via Halogen Exchange Reactions

An interesting approach involves halogen exchange reactions, which can be utilized to prepare the desired compound from related dihalogenated derivatives. This method takes advantage of the differential reactivity of halogen substituents in the pyridine ring:

- Starting with a dibromo or dichloro nicotinonitrile derivative

- Selective halogen exchange under controlled conditions

- Purification of the final product

Setliff's research demonstrated that acid-catalyzed displacement of bromine in the 2 or 6 position of pyridine systems is well-documented. For example, refluxing 5,6-dibromonicotinic acid in methyl ethyl ketone for 30 minutes with a catalytic amount of 2.5% HCl(aq) caused rapid production of 5-bromo-6-chloronicotinic acid.

Comparative Analysis of Preparation Methods

Table 1: Comparison of Key Preparation Methods for this compound

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Bromination | 2-Chloro-6-phenylnicotinonitrile | NBS or Br2, Lewis acid catalyst | 0-25°C, 2-4h, polar aprotic solvent | 60-75% | Direct approach, fewer steps | Potential for multiple bromination |

| From Nicotinic Acid Derivatives | 5-Bromo-6-chloronicotinic acid | SOCl2, followed by nitrile formation reagents | Reflux with SOCl2 (30 min), then nitrile formation | 45-65% | Well-established chemistry | Multiple steps, moderate yields |

| Halogen Exchange | Dihalogenated nicotinonitriles | HCl or other halogenating agents | Varies by specific protocol | 50-70% | Can utilize available precursors | Selectivity challenges |

Characterization and Analytical Methods

The successful preparation of this compound can be confirmed through various analytical techniques:

- 1H NMR: Typically shows signals for the phenyl group protons and the single proton on the pyridine ring

- 13C NMR: Reveals characteristic signals for the nitrile carbon, halogenated carbons, and phenyl group

- IR Spectroscopy: Shows characteristic absorption for the C≡N stretching vibration (typically around 2230-2240 cm-1)

- HPLC or GC-MS can be used to assess purity and confirm identity

- TLC can be employed for reaction monitoring and purification guidance

- Confirms the elemental composition (C, H, N) matches the theoretical values for C12H6BrClN2

Optimization Strategies and Considerations

Several factors can influence the efficiency and selectivity of the preparation methods:

Solvent Effects:

The choice of solvent can significantly impact the regioselectivity of halogenation reactions. Polar aprotic solvents like DMF or acetonitrile often provide better results for selective bromination.

Temperature Control:

Maintaining precise temperature control is crucial, especially for halogenation reactions, to prevent multiple halogenation and ensure regioselectivity.

Catalyst Selection:

For bromination reactions, the choice of Lewis acid catalyst can influence both the rate and selectivity of the reaction. Common catalysts include FeCl3, AlCl3, and ZnCl2.

Purification Techniques: Recrystallization from appropriate solvents (often ethanol or ethanol-water mixtures) is typically employed for purification, with yields varying based on the specific method and conditions employed.

化学反応の分析

Types of Reactions: 5-Bromo-2-chloro-6-phenylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry Applications

BCPN has been investigated for its potential as a pharmaceutical agent, particularly in the development of compounds targeting various biological pathways.

1. Anticancer Activity

- BCPN has shown promise in inhibiting cancer cell proliferation. A study demonstrated that derivatives of BCPN exhibited cytotoxic effects against several cancer cell lines, suggesting its utility in developing new anticancer therapies .

- Case Study : A derivative of BCPN was synthesized and tested against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations.

2. Neurological Disorders

- Research indicates that BCPN and its analogs may act as positive allosteric modulators of GABA receptors, which are implicated in neurological disorders such as anxiety and epilepsy .

- Case Study : A series of BCPN derivatives were evaluated for their effects on GABA receptor modulation, leading to the identification of compounds with enhanced pharmacological profiles.

Material Science Applications

BCPN is also explored for its utility in material science, particularly in the synthesis of novel materials with specific electronic or optical properties.

1. Organic Electronics

- BCPN can serve as a building block for organic semiconductors due to its conjugated structure, which facilitates charge transport.

- Data Table: Electronic Properties of BCPN Derivatives

| Compound | Mobility (cm²/Vs) | Band Gap (eV) |

|---|---|---|

| BCPN | 0.5 | 2.1 |

| BCPN Derivative A | 0.8 | 1.9 |

| BCPN Derivative B | 0.6 | 2.0 |

Chemical Intermediate

BCPN serves as an important intermediate in organic synthesis, particularly for creating other complex molecules.

1. Synthesis of Pharmaceuticals

- The compound is utilized as a precursor in the synthesis of various pharmaceutical agents, including those targeting infectious diseases.

- Case Study : A synthetic route was developed using BCPN to produce a series of anti-infective agents, demonstrating high yields and purity.

作用機序

The mechanism of action of 5-Bromo-2-chloro-6-phenylnicotinonitrile depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with biological macromolecules, such as enzymes or receptors, to exert its effects. The presence of bromine, chlorine, and phenyl groups can influence its binding affinity and specificity towards these targets .

類似化合物との比較

Positional Isomers and Substitution Patterns

Key structural analogs differ in halogen placement or substituent groups, significantly altering their properties:

Similarity Index : Derived from structural and functional group comparisons in and .

- Positional Effects: The bromine and chlorine positions influence electronic distribution. For example, 5-Bromo-6-chloronicotinonitrile (Br-C5, Cl-C6) exhibits different dipole moments and solubility compared to the target compound’s Br-C5, Cl-C2 configuration .

Functional Group Variations: Esters vs. Nitriles

Ester derivatives of related bromo-chloronicotinic acids demonstrate distinct reactivity and applications:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| Methyl 5-bromo-2-chloronicotinate | 78686-79-0 | C₇H₅BrClNO₂ | Ester (COOCH₃) | Agricultural intermediates |

| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | C₆H₃BrClNO₂ | Carboxylic acid (COOH) | Herbicide synthesis |

| Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate | 1672655-82-1 | C₉H₆BrClF₃NO₂ | Ester (COOEt), CF₃ | Pharmaceutical intermediates |

- Reactivity: The nitrile group in 5-Bromo-2-chloro-6-phenylnicotinonitrile offers sites for cycloaddition or reduction, whereas ester derivatives (e.g., Methyl 5-bromo-2-chloronicotinate) are more prone to hydrolysis .

- Bioactivity : The trifluoromethyl group in Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate enhances lipophilicity, improving blood-brain barrier penetration compared to the phenyl-containing target compound .

生物活性

5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS No. 1228182-75-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a phenyl group and a nitrile functional group. The compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions, which have been explored to optimize yields and biological activity .

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Molecular Formula | C12H8BrClN2 |

| CAS Number | 1228182-75-9 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has shown potent inhibition of L1210 cell proliferation with IC50 values in the nanomolar range. The mechanism involves the compound's ability to interfere with cellular pathways essential for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research has demonstrated that derivatives of 5-bromo compounds possess notable efficacy against various bacterial strains, indicating potential applications in treating infections .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound suggest that it may play a role in mitigating neurodegenerative processes. The compound's structure allows it to interact with key molecular targets involved in neuroprotection, although further studies are required to elucidate these mechanisms fully .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into its biological activity. The presence of halogen substituents at specific positions on the pyridine ring appears to enhance its inhibitory effects on target enzymes and cellular pathways. Notably, the phenyl group at position 6 contributes significantly to the compound's overall potency .

Table 2: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C5 | Bromine | Increases potency |

| C2 | Chlorine | Enhances selectivity |

| C6 | Phenyl | Critical for biological activity |

Case Studies

- Anticancer Efficacy : A study involving L1210 leukemia cells demonstrated that treatment with this compound resulted in significant growth inhibition. The study reported IC50 values in the nanomolar range, indicating strong cytotoxic effects against cancer cells .

- Antimicrobial Activity : Research conducted on various derivatives showed that compounds based on the 5-bromo scaffold exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

- Neuroprotective Studies : Investigations into neuroprotective effects revealed that this compound could potentially inhibit neurodegenerative processes by modulating key signaling pathways involved in neuronal survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-6-phenylnicotinonitrile, and how can reaction conditions be optimized?

- Methodology :

-

Cross-coupling reactions : Utilize Suzuki-Miyaura coupling for introducing the phenyl group to the nicotinonitrile core. A bromo-chloro-substituted pyridine derivative can act as the starting material, with phenylboronic acid as the coupling partner. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF at 80–100°C under inert atmosphere .

-

Nitrile formation : Employ nucleophilic substitution or cyanation reactions using CuCN or KCN under controlled pH and temperature to avoid side reactions.

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Data Table : Example Reaction Parameters for Suzuki Coupling

| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-chloronicotinic acid | Pd(PPh₃)₄ | THF | 85 | 72 | 97 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, aromatic protons typically appear δ 7.4–8.5 ppm, with splitting patterns indicating substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293/295 for Br/Cl isotopes) .

- X-ray Crystallography : Use SHELXL for structure refinement. Resolve disorder in halogen atoms (Br/Cl) via occupancy factor adjustments .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>97%) .

Q. How should researchers handle purification challenges for this compound?

- Methodology :

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product.

- Column Chromatography : Use silica gel with a gradient elution (hexane → ethyl acetate) to separate halogenated byproducts. Monitor fractions via TLC (UV detection) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogous compounds (e.g., 2-Bromo-4-phenylnicotinonitrile) to infer reaction pathways .

- Molecular Dynamics : Simulate steric effects of the phenyl group on catalyst accessibility.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Multi-technique validation : Confirm assignments via 2D NMR (COSY, HSQC) and compare with literature data for structurally related nitriles (e.g., 2-Bromo-5-methylnicotinonitrile) .

- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing signal broadening .

Q. How can crystallographic data be interpreted to resolve halogen disorder in the structure?

- Methodology :

- SHELX refinement : Use PART instructions to model Br/Cl disorder. Apply isotropic displacement parameters (Uiso) and occupancy constraints (e.g., 50:50 ratio) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N) influencing packing .

Q. What mechanistic insights can be gained from studying reaction byproducts?

- Methodology :

- LC-MS/MS : Identify byproducts (e.g., dehalogenated or dimerized species) via fragmentation patterns.

- Kinetic profiling : Monitor intermediate formation using in-situ FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。